molecular formula C8H7FN2 B6589936 7-fluoro-4-methyl-1H-indazole CAS No. 1427438-14-9

7-fluoro-4-methyl-1H-indazole

Cat. No. B6589936
CAS RN: 1427438-14-9
M. Wt: 150.2
InChI Key:
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Description

7-Fluoro-4-methyl-1H-indazole, also known as FMIn, is a heterocyclic compound that belongs to the family of indazoles. It is a fluorinated derivative of indazole and has been studied extensively for its biological and pharmacological activities. FMIn has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidative, and anti-microbial activities. In addition, it has been used in the synthesis of various drugs, such as indazole-3-carboxamides, indazole-3-carboxylic acids, and indazole-3-carboxylates.

Scientific Research Applications

7-fluoro-4-methyl-1H-indazole has been studied extensively for its biological and pharmacological activities. It has been found to possess anti-inflammatory, anti-tumor, anti-oxidative, and anti-microbial activities. In addition, it has been used in the synthesis of various drugs, such as indazole-3-carboxamides, indazole-3-carboxylic acids, and indazole-3-carboxylates. Furthermore, this compound has been used as a building block for the synthesis of a variety of compounds, including indazole derivatives, indazole-3-carboxamides, and indazole-3-carboxylates.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-1H-indazole is not fully understood. However, it is believed that this compound may interact with various cellular targets, such as enzymes, receptors, and ion channels, to produce its biological and pharmacological effects. In addition, this compound may also act as an anti-oxidant by scavenging free radicals, which can lead to the inhibition of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-oxidative, and anti-microbial activities. In addition, this compound has been found to possess anti-angiogenic, anti-apoptotic, and immunomodulatory activities. Furthermore, this compound has been found to possess neuroprotective and cardioprotective activities.

Advantages and Limitations for Lab Experiments

7-fluoro-4-methyl-1H-indazole has several advantages and limitations for use in lab experiments. One advantage is that it is easy to synthesize and is available commercially. Another advantage is that it is relatively inexpensive compared to other compounds. On the other hand, this compound is not very stable and can degrade rapidly when exposed to light and heat. In addition, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for 7-fluoro-4-methyl-1H-indazole research include further exploration of its biological and pharmacological activities, as well as its potential use in the synthesis of various drugs. In addition, further research is needed to better understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Finally, research should be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases.

Synthesis Methods

7-fluoro-4-methyl-1H-indazole can be synthesized from indazole by a two-step process. The first step involves the reaction of indazole with a fluoroalkyl halide, such as fluoroiodomethane, to form the corresponding fluoroalkylated indazole. The second step involves the reaction of the fluoroalkylated indazole with a base, such as sodium hydroxide, to form the desired this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-4-methyl-1H-indazole involves the reaction of 4-methyl-1H-indazole with fluorine gas in the presence of a catalyst.", "Starting Materials": [ "4-methyl-1H-indazole", "Fluorine gas", "Catalyst" ], "Reaction": [ "The reaction is carried out in a sealed vessel at high temperature and pressure.", "The catalyst is added to the vessel and heated to the desired temperature.", "Fluorine gas is then introduced into the vessel and allowed to react with 4-methyl-1H-indazole.", "The reaction is monitored until completion, and the product is isolated and purified using standard techniques." ] }

CAS RN

1427438-14-9

Molecular Formula

C8H7FN2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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